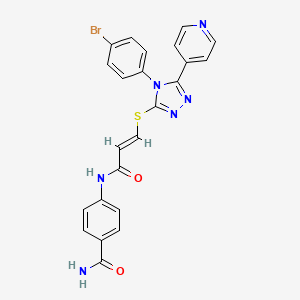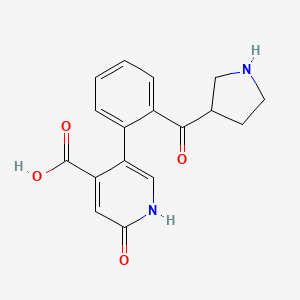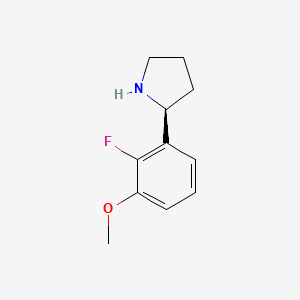
3-Isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one is an organic compound belonging to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by its isopropyl and dimethyl substituents, which may influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one can be achieved through various methods, including:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the pyrrole ring.
Substitution Reactions: Introducing isopropyl and dimethyl groups through substitution reactions on a pre-formed pyrrole ring.
Industrial Production Methods
Industrial production methods may involve:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.
Optimized Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one may undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to form different derivatives.
Substitution: Reactions with electrophiles or nucleophiles to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce various functional groups.
Aplicaciones Científicas De Investigación
3-Isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one may have applications in various fields, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigating its potential as a pharmaceutical intermediate.
Industry: Utilization in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism by which 3-Isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one exerts its effects may involve:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrole: The parent compound without substituents.
3-Methylpyrrole: A similar compound with a methyl group at the 3-position.
5,5-Dimethylpyrrol-2-one: A compound with dimethyl groups at the 5-position.
Uniqueness
3-Isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one’s unique combination of isopropyl and dimethyl substituents may confer distinct chemical properties and reactivity compared to other pyrrole derivatives.
Propiedades
Fórmula molecular |
C9H15NO |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
5,5-dimethyl-3-propan-2-yl-1H-pyrrol-2-one |
InChI |
InChI=1S/C9H15NO/c1-6(2)7-5-9(3,4)10-8(7)11/h5-6H,1-4H3,(H,10,11) |
Clave InChI |
KGNVHNRJFRQKKZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(NC1=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


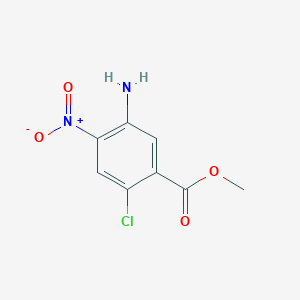
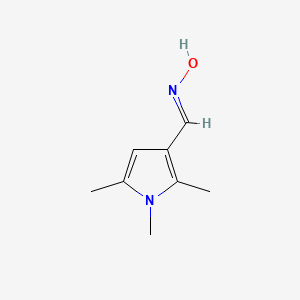
![5-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12861057.png)
![Bis(2,2'-bipyridyl)([2,2'-bipyridine]-4,4'-diamine)ruthenium(II) dichloride](/img/structure/B12861059.png)
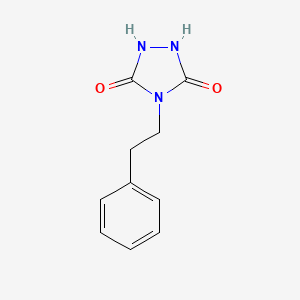


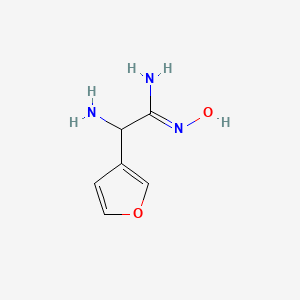
![4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12861097.png)

